molecular formula C20H32O6 B15135300 11-Dehydro-thromboxane B2-13C5

11-Dehydro-thromboxane B2-13C5

Cat. No.: B15135300
M. Wt: 373.43 g/mol
InChI Key: KJYIVXDPWBUJBQ-QVPVQGALSA-N
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Description

11-Dehydro-thromboxane B2-13C5 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of 11-Dehydro-thromboxane B2, which is a metabolite of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in hemostasis and thrombosis. The labeled version, this compound, is primarily used in scientific research to study thromboxane metabolism and its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Dehydro-thromboxane B2-13C5 involves the incorporation of carbon-13 into the molecular structure of 11-Dehydro-thromboxane B2. This is typically achieved through a series of organic synthesis steps, including the use of labeled precursors. The exact synthetic route can vary, but it generally involves the following steps:

    Preparation of Labeled Precursors: Carbon-13 labeled precursors are synthesized or purchased.

    Formation of Intermediate Compounds: These precursors are then used in a series of reactions to form intermediate compounds.

    Final Synthesis Step: The intermediate compounds undergo further reactions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

11-Dehydro-thromboxane B2-13C5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate these reactions, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

11-Dehydro-thromboxane B2-13C5 has a wide range of scientific research applications, including:

Mechanism of Action

11-Dehydro-thromboxane B2-13C5 exerts its effects by mimicking the biological activity of thromboxane A2. It binds to thromboxane receptors on platelets and vascular smooth muscle cells, leading to platelet aggregation and vasoconstriction. The labeled version allows researchers to track and measure these interactions more precisely. The molecular targets include thromboxane receptors and the pathways involved in thromboxane synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

    11-Dehydro-thromboxane B2: The non-labeled version of the compound.

    Thromboxane A2: The parent compound from which 11-Dehydro-thromboxane B2 is derived.

    Thromboxane B2: Another metabolite of thromboxane A2.

Uniqueness

11-Dehydro-thromboxane B2-13C5 is unique due to its carbon-13 labeling, which allows for more precise tracking and measurement in metabolic studies. This makes it particularly valuable in research settings where accurate quantification of thromboxane metabolism is required .

Properties

Molecular Formula

C20H32O6

Molecular Weight

373.43 g/mol

IUPAC Name

(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl](1,2,3,4,5-13C5)hept-5-enoic acid

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4+,13-12+/t15-,16-,17-,18+/m0/s1/i4+1,5+1,8+1,11+1,19+1

InChI Key

KJYIVXDPWBUJBQ-QVPVQGALSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=[13CH]/[13CH2][13CH2][13CH2][13C](=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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